Sesquicillin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

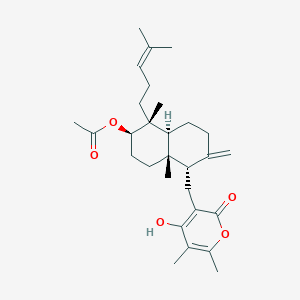

Molecular Formula |

C29H42O5 |

|---|---|

Molecular Weight |

470.6 g/mol |

IUPAC Name |

[(1R,2R,4aS,5S,8aS)-5-[(4-hydroxy-5,6-dimethyl-2-oxopyran-3-yl)methyl]-1,4a-dimethyl-6-methylidene-1-(4-methylpent-3-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate |

InChI |

InChI=1S/C29H42O5/c1-17(2)10-9-14-29(8)24-12-11-18(3)23(28(24,7)15-13-25(29)34-21(6)30)16-22-26(31)19(4)20(5)33-27(22)32/h10,23-25,31H,3,9,11-16H2,1-2,4-8H3/t23-,24-,25+,28-,29+/m0/s1 |

InChI Key |

XYRWDMXUDDAXMF-KTJDEMTHSA-N |

Isomeric SMILES |

CC1=C(OC(=O)C(=C1O)C[C@H]2C(=C)CC[C@H]3[C@]2(CC[C@H]([C@]3(C)CCC=C(C)C)OC(=O)C)C)C |

Canonical SMILES |

CC1=C(OC(=O)C(=C1O)CC2C(=C)CCC3C2(CCC(C3(C)CCC=C(C)C)OC(=O)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Sesquicillin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sesquicillin A is a bioactive secondary metabolite classified as a pyrano-diterpene. First reported in 2005, this natural product was isolated from the fermentation broth of the fungal strain Albophoma sp. FKI-1778. Structurally, it possesses a complex polycyclic skeleton that has attracted interest for its potential biological activities. This document provides a comprehensive overview of the origin of this compound, detailing its discovery, the producing organism, and methodologies for its production and isolation. Furthermore, it presents its known biological activities with available quantitative data, a proposed biosynthetic pathway, and a discussion of potential cellular signaling pathways it may modulate, based on the activities of related compounds.

Discovery and Producing Organism

This compound was first described as a known compound isolated alongside four new analogues (Sesquicillins B-E) from the culture broth of the fungal strain Albophoma sp. FKI-1778.[1][2] The producing organism was isolated from a soil sample and identified based on its morphological characteristics.

Fermentation and Production

The production of this compound is achieved through fermentation of Albophoma sp. FKI-1778. While detailed, step-by-step protocols are proprietary to the discovering research group, the fundamental components of the fermentation media have been published.

Experimental Protocols

Seed Culture Medium: A seed culture is prepared to generate sufficient biomass for inoculation of the production culture. The medium consists of:

-

Soluble Starch: 2.0%

-

Glycerol: 1.0%

-

Pharmamedia (a cottonseed flour): 1.0%

-

Yeast Extract: 0.5%

-

KH₂PO₄: 0.1%

-

MgSO₄·7H₂O: 0.1%

The pH of the seed medium is adjusted to 6.0 before sterilization.

Production Culture Medium: For the large-scale production of this compound, a different medium composition is utilized:

-

Soluble Starch: 4.0%

-

Glycerol: 2.0%

-

Pharmamedia: 2.0%

-

Yeast Extract: 1.0%

-

KH₂PO₄: 0.1%

-

MgSO₄·7H₂O: 0.1%

-

CaCO₃: 0.2%

The pH of the production medium is adjusted to 6.0 prior to sterilization.

Fermentation Conditions: Specific details regarding the fermentation conditions such as temperature, agitation, aeration rates, and duration of the fermentation have not been disclosed in the available literature. Generally, fungal fermentations of this nature are carried out at temperatures between 25-30°C for several days to allow for the accumulation of the secondary metabolite.

Isolation and Purification

Following fermentation, this compound is extracted from the culture broth and purified. The general workflow for the isolation of natural products from fungal cultures is depicted below.

Experimental Workflow for Fungal Metabolite Discovery

Experimental Protocols

Details of the specific solvents, chromatographic media, and elution gradients used for the isolation of this compound are not publicly available. However, a general procedure would involve:

-

Extraction: The whole fermentation broth is typically extracted with a water-immiscible organic solvent such as ethyl acetate or butanol. The organic phase is then concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to a series of chromatographic steps to separate the components. This may include:

-

Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate, dichloromethane-methanol).

-

High-Performance Liquid Chromatography (HPLC): Further purification is often achieved using reverse-phase HPLC (e.g., C18 column) with a suitable solvent system (e.g., acetonitrile-water or methanol-water).

-

Structural Elucidation and Physicochemical Properties

The structure of this compound was determined through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₉H₄₂O₅ |

| Molecular Weight | 470.64 g/mol |

| Appearance | Not reported in available literature |

| UV λmax (MeOH) | Not reported in available literature |

| Optical Rotation | Not reported in available literature |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Carbon No. | Chemical Shift (δ ppm) | Carbon No. | Chemical Shift (δ ppm) |

| 1 | 38.6 | 16 | 16.9 |

| 2 | 18.8 | 17 | 126.8 |

| 3 | 41.9 | 18 | 135.9 |

| 4 | 33.9 | 19 | 17.5 |

| 5 | 55.8 | 20 | 25.7 |

| 6 | 24.3 | 21 | 164.2 |

| 7 | 35.9 | 22 | 98.3 |

| 8 | 36.8 | 23 | 161.2 |

| 9 | 53.2 | 24 | 10.8 |

| 10 | 37.5 | 25 | 19.3 |

| 11 | 21.5 | 26 | 112.9 |

| 12 | 39.7 | 27 | 143.2 |

| 13 | 48.2 | 28 | 21.1 |

| 14 | 70.1 | 29 | 12.1 |

| 15 | 28.1 |

Data sourced from Uchida et al., 2005 as presented in a publicly available data repository.[3]

¹H NMR and Mass Spectrometry Data: Detailed ¹H NMR data (chemical shifts, coupling constants, and multiplicities) and mass spectrometry fragmentation data for this compound are not fully available in the reviewed literature.

Biological Activity

This compound has been reported to exhibit moderate inhibitory activity against the growth of brine shrimp (Artemia salina) and the human Jurkat T-cell line.[1][2]

Data Presentation

Table 3: Bioactivity of this compound

| Assay | Cell Line / Organism | Activity Metric | Reported Value |

| Cytotoxicity | Jurkat Cells | IC₅₀ | "Moderate inhibitory activity" - value not specified |

| Brine Shrimp Lethality | Artemia salina | LC₅₀ | "Moderate inhibitory activity" - value not specified |

Note: Specific IC₅₀ and LC₅₀ values for this compound are not available in the public domain. The reported "moderate" activity suggests that the compound is biologically active, but quantitative comparisons are not possible without specific data.

Proposed Biosynthetic Pathway

The pyrano-diterpene skeleton of this compound is likely biosynthesized from the general terpenoid pathway. The biosynthesis of such complex fungal diterpenes typically involves key enzymes such as terpene cyclases and cytochrome P450 monooxygenases.[4][5][6][7][8]

A plausible biosynthetic pathway for this compound would start from the universal C₅ precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form geranylgeranyl pyrophosphate (GGPP), the precursor for diterpenes.

The formation of the complex polycyclic diterpene scaffold of this compound from GGPP is catalyzed by a terpene cyclase. Subsequent modifications, including hydroxylations and rearrangements, are likely carried out by cytochrome P450 enzymes. The final steps would involve the formation of the characteristic pyrone ring.

Potential Cellular Signaling Pathways

The cytotoxic activity of this compound against Jurkat cells suggests that it may modulate one or more intracellular signaling pathways that regulate cell proliferation, survival, and apoptosis. Many sesquiterpene lactones, a related class of natural products, are known to exert their anticancer effects by targeting key signaling pathways such as NF-κB, MAPK, and JAK-STAT.[9][10][11][12][13]

Given that Jurkat cells are a model for T-cell leukemia, and are sensitive to inducers of apoptosis, it is plausible that this compound's cytotoxic effects are mediated through the modulation of one of these critical pathways.

Further research is required to elucidate the precise molecular targets and mechanisms of action of this compound. Investigating its effects on these and other signaling pathways could reveal its potential as a lead compound for the development of novel therapeutics.

Conclusion

This compound is a structurally interesting fungal metabolite with documented, albeit qualitatively described, biological activity. Its origin from Albophoma sp. FKI-1778 and the basic requirements for its production are known. However, a comprehensive understanding of its therapeutic potential is hampered by the lack of detailed, publicly available data on its bioactivity, biosynthesis, and mechanism of action. This guide provides a summary of the current knowledge and highlights the areas where further research is needed to fully characterize this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Diterpenes Specially Produced by Fungi: Structures, Biological Activities, and Biosynthesis (2010–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Biosynthesis of fungal terpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 7. Diterpenes Specially Produced by Fungi: Structures, Biological Activities, and Biosynthesis (2010-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Overview of fungal terpene synthases and their regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The Effects of Sesquiterpene Lactones on the Differentiation of Human or Animal Cells Cultured In-Vitro: A Critical Systematic Review [frontiersin.org]

- 13. mdpi.com [mdpi.com]

The Fungal Metabolite Sesquicillin A: A Technical Guide for Scientific Professionals

An In-depth Overview of the Production, Chemistry, and Potential Biological Activities of a Unique Pyrano-Diterpene from Albophoma sp.

Introduction

Fungi are a prolific source of structurally diverse and biologically active secondary metabolites, which have been a cornerstone of drug discovery for decades. Among these, the terpenoids represent a vast and varied class of natural products. Sesquicillin A, a pyrano-diterpene produced by the fungus Albophoma sp., stands out due to its unique chemical architecture. Initially isolated alongside four new analogues, Sesquicillins B through E, from the culture broth of Albophoma sp. FKI-1778, these compounds have demonstrated notable biological activities, including insecticidal and cytotoxic effects.[1] This technical guide provides a comprehensive overview of this compound, detailing the producing organism, fermentation and isolation protocols, quantitative data, and a discussion of its potential biosynthetic pathway and mechanism of action for researchers, scientists, and drug development professionals.

The Producing Organism: Albophoma sp. FKI-1778

The fungal strain FKI-1778, responsible for the production of sesquicillins, was isolated from a soil sample collected at Amamiooshima Island, Kagoshima Prefecture, Japan.[1] Based on its morphological characteristics, the strain was identified as belonging to the genus Albophoma.[1] For long-term preservation and future research, the strain has been deposited at the National Institute of Advanced Industrial Science and Technology (AIST) in Japan under the accession number FERM BP-08668.[1]

Fermentation and Production of this compound

The production of this compound and its analogues is achieved through a two-stage fermentation process. The following protocols are based on the methods described by Uchida et al. (2005).[1]

Experimental Protocols

Seed Culture Preparation:

-

Seed Medium Composition:

-

Glucose: 2.0%

-

Yeast Extract: 0.2%

-

MgSO₄·7H₂O: 0.05%

-

Polypepton: 0.5%

-

KH₂PO₄: 0.1%

-

Agar: 0.1%

-

The pH of the medium is adjusted to 6.0 before sterilization.[1]

-

-

Inoculation and Incubation:

Production Culture:

-

Production Medium Composition:

-

Glycerol: 3.0%

-

Oat Meal: 2.0%

-

Dry Yeast: 1.0%

-

KH₂PO₄: 1.0%

-

Na₂HPO₄: 1.0%

-

MgSO₄·7H₂O: 0.05%

-

The pH is not adjusted prior to sterilization.[1]

-

-

Inoculation and Fermentation:

-

The main production culture is initiated by transferring 1 ml of the seed culture into a 500-ml Erlenmeyer flask containing 100 ml of the production medium.[1]

-

Fermentation is carried out at 27°C with a rotary shaker at 210 rpm.[1] The production of sesquicillins is typically monitored over time, with a 168-hour (7-day) culture period being effective for isolation.[1]

-

The overall workflow for the fermentation process is depicted in the diagram below.

References

Sesquicillin A: A Technical Guide for Researchers

Sesquicillin A is a fungal metabolite that has garnered interest within the scientific community for its notable biological activities, particularly its potential as an anticancer agent. This technical guide provides an in-depth overview of this compound, including its chemical properties, biological effects, and the methodologies used to elucidate its functions. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Chemical and Physical Properties

This compound is classified as a diterpene and possesses a complex chemical structure. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 51103-58-3 | [1][2] |

| Molecular Formula | C29H42O5 | [1][2] |

| Molecular Weight | 470.6 g/mol | [1][2] |

Biological Activity and Quantitative Data

This compound has demonstrated a range of biological effects, most notably cytotoxicity against various cancer cell lines and the induction of cell cycle arrest. The available quantitative data on its bioactivity are presented in the following table.

| Biological Activity | Cell Line / Organism | Measurement | Value | Reference |

| Cytotoxicity | Jurkat (human T lymphocyte) | IC50 | 34 µM | [1] |

| Growth Inhibition | Artemia salina (brine shrimp) | MIC | 6.25 µg/mL | [1] |

| G1 Phase Cell Cycle Arrest | MCF-7 (human breast adenocarcinoma) | Effective Concentration | 20 µg/mL | [1] |

Mechanism of Action: G1 Phase Cell Cycle Arrest in MCF-7 Cells

A key biological effect of this compound is its ability to induce G1 phase arrest in human breast cancer cells (MCF-7). This effect is mediated through the modulation of key cell cycle regulatory proteins.[1]

The proposed signaling pathway for this compound-induced G1 phase arrest in MCF-7 cells is as follows:

Research indicates that this compound treatment leads to an increase in the expression of the cyclin-dependent kinase (CDK) inhibitor p21(Waf1/Cip1).[1] Concurrently, it causes a decrease in the expression of G1 phase-related cyclins, including Cyclin D1, Cyclin A, and Cyclin E.[1] This modulation of cell cycle proteins ultimately leads to an arrest of the cell cycle in the G1 phase.[1] Notably, this mechanism of action has been shown to be independent of the tumor suppressor protein p53.[1]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the study of this compound's effects on MCF-7 cells.

Cell Culture and Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxic effects of a compound on a cell line is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: MCF-7 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The treated cells are incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value can then be calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

To determine the effect of this compound on the cell cycle distribution, flow cytometry with propidium iodide (PI) staining is commonly employed.

-

Cell Treatment and Harvesting: MCF-7 cells are treated with this compound (e.g., at 20 µg/mL) for various time points. Both adherent and floating cells are collected.

-

Fixation: The cells are washed with PBS and then fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are washed and then stained with a solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the G1, S, and G2/M phases of the cell cycle is quantified.

Western Blot Analysis for Cell Cycle Proteins

Western blotting is used to detect changes in the expression levels of specific proteins involved in cell cycle regulation.

-

Protein Extraction: MCF-7 cells are treated with this compound, and total protein is extracted using a lysis buffer.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., anti-Cyclin D1, anti-p21).

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified to determine relative protein expression levels.

References

Spectroscopic Analysis of Sesquicillin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Sesquicillin A, a pyrano-diterpene antibiotic. The information compiled herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and development. This document summarizes the nuclear magnetic resonance (NMR) data, details the experimental protocols for its acquisition, and visualizes the compound's biological context.

Spectroscopic Data for this compound

The structure of this compound was elucidated through extensive spectroscopic analysis, primarily utilizing one- and two-dimensional NMR techniques. The compiled ¹H and ¹³C NMR data are presented below.

Table 1: ¹³C NMR Spectroscopic Data for this compound

The ¹³C NMR chemical shift assignments for this compound, recorded in CDCl₃, are summarized in the table below. These assignments are crucial for the structural confirmation of the molecule.

| Carbon No. | Chemical Shift (δC) in ppm |

| 1 | 38.2 |

| 2 | 18.2 |

| 3 | 41.8 |

| 4 | 33.7 |

| 5 | 55.4 |

| 6 | 20.7 |

| 7 | 40.5 |

| 8 | 134.1 |

| 9 | 124.7 |

| 10 | 37.0 |

| 11 | 22.0 |

| 12 | 124.0 |

| 13 | 131.3 |

| 14 | 25.7 |

| 15 | 17.7 |

| 16 | 136.0 |

| 17 | 121.7 |

| 18 | 131.3 |

| 19 | 17.6 |

| 20 | 17.7 |

| 21 | 169.8 |

| 22 | 117.8 |

| 23 | 143.9 |

| 24 | 108.1 |

| 25 | 21.2 |

Data sourced from Uchida R, et al. J Antibiot (Tokyo). 2005 Jun;58(6):397-404.[1]

Table 2: ¹H NMR Spectroscopic Data for this compound

The proton NMR data provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The following table summarizes the observed chemical shifts for this compound in CDCl₃.

(Note: The full experimental data including multiplicities and coupling constants (J values) are detailed in the primary literature and are recommended for complete analysis.)

| Proton No. | Chemical Shift (δH) in ppm |

| 1 | 1.50, 1.60 |

| 2 | 1.85, 2.00 |

| 3 | 1.45 |

| 5 | 1.40 |

| 6 | 1.65, 1.75 |

| 7 | 2.10, 2.20 |

| 9 | 5.10 |

| 10 | 2.05 |

| 11 | 1.95, 2.05 |

| 12 | 5.15 |

| 14 | 2.15 |

| 15 | 1.60 |

| 17 | 5.30 |

| 19 | 1.70 |

| 20 | 1.65 |

| 25 | 2.00 |

Data sourced from Uchida R, et al. J Antibiot (Tokyo). 2005 Jun;58(6):397-404.[1]

Experimental Protocols

The spectroscopic data for this compound were acquired using a suite of NMR experiments. The following outlines the general methodologies employed.

NMR Spectroscopy

-

Instrumentation : High-field NMR spectrometers were used to acquire the spectroscopic data.

-

Solvent : Deuterated chloroform (CDCl₃) was used as the solvent for all reported NMR measurements.

-

1D NMR : Standard one-dimensional ¹H and ¹³C NMR spectra were recorded to determine the proton and carbon chemical shifts.

-

2D NMR : A series of two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were utilized to establish the connectivity between protons and carbons, and to assign the complete structure of the molecule.

The workflow for the structural elucidation of this compound is depicted in the following diagram:

Biological Activity and Signaling Context

This compound has been identified as an insecticidal antibiotic.[1] It has demonstrated moderate inhibitory activity against the growth of brine shrimp (Artemia salina) and Jurkat cells, indicating potential cytotoxic effects.[1] While the precise molecular targets and signaling pathways of this compound are not yet fully elucidated, a general logical pathway for its bioactivity can be proposed based on its observed effects.

The insecticidal and cytotoxic activities of this compound likely involve the disruption of essential cellular processes in the target organisms. This can be visualized as a logical pathway from exposure to the compound to the ultimate biological outcome.

References

The Biological Activities of Sesquicillin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquicillin A, a fungal metabolite originally isolated from Albophoma sp., has garnered scientific interest due to its diverse biological activities. This technical guide provides an in-depth overview of the known biological functions of this compound, with a focus on its cytotoxic, insecticidal, and glucocorticoid antagonist properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Core Biological Activities

This compound exhibits a range of biological effects, with the most prominently reported being its cytotoxicity against cancer cell lines, insecticidal activity, and its role as an antagonist of the glucocorticoid receptor.

Data Presentation: Quantitative Analysis of Biological Activities

The following table summarizes the key quantitative data associated with the biological activities of this compound.

| Biological Activity | Test Organism/Cell Line | Parameter | Value | Reference |

| Insecticidal Activity | Artemia salina (brine shrimp) | MIC | 6.25 µg/mL | [1][2] |

| Cytotoxicity | Jurkat cells (human T lymphocyte) | IC50 | 34 µM | [2] |

| Cell Cycle Arrest | MCF-7 (human breast cancer) | Concentration for G1 arrest | 20 µg/mL | [2] |

Glucocorticoid Receptor Antagonism

A significant biological activity of this compound is its ability to act as an antagonist to the glucocorticoid receptor (GR). Glucocorticoids are steroid hormones that play a crucial role in a wide array of physiological processes, including metabolism, inflammation, and immune response. Their actions are mediated by the GR, a ligand-activated transcription factor. Upon binding to a glucocorticoid, the GR translocates to the nucleus and regulates the expression of target genes.

As an antagonist, this compound likely interferes with this signaling cascade. The precise mechanism of its antagonistic action is a subject of ongoing research, but it is hypothesized to involve the inhibition of the binding of glucocorticoids to the GR, thereby preventing the downstream transcriptional activation or repression of target genes.

Signaling Pathway: Glucocorticoid Receptor Signaling

The following diagram illustrates the classical glucocorticoid receptor signaling pathway and the putative point of intervention by this compound.

Caption: Glucocorticoid Receptor Signaling Pathway and this compound's Antagonistic Action.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Artemia salina (Brine Shrimp) Lethality Assay

This bioassay is a simple, rapid, and low-cost method for the preliminary assessment of toxicity of chemical compounds.

Materials:

-

Artemia salina cysts (brine shrimp eggs)

-

Sea salt

-

Distilled water

-

Hatching tank

-

Light source

-

Aerator

-

96-well microplates

-

Micropipettes

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., potassium dichromate)

-

Negative control (solvent only)

Procedure:

-

Hatching of Brine Shrimp:

-

Prepare a saline solution by dissolving sea salt in distilled water (approximately 38 g/L).

-

Add Artemia salina cysts to the hatching tank filled with the saline solution.

-

Provide constant aeration and illumination for 24-48 hours at room temperature (25-30°C) to allow the cysts to hatch into nauplii (larvae).

-

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare serial dilutions of the stock solution to obtain the desired test concentrations. The final solvent concentration in the wells should be non-toxic (typically ≤1%).

-

-

Assay Procedure:

-

Once hatched, transfer a specific number of nauplii (e.g., 10-15) into each well of a 96-well microplate containing a defined volume of the saline solution.

-

Add the test solutions of this compound, positive control, and negative control to the respective wells.

-

Incubate the microplate for 24 hours under a light source.

-

-

Data Collection and Analysis:

-

After 24 hours, count the number of dead (non-motile) nauplii in each well under a dissecting microscope.

-

Calculate the percentage of mortality for each concentration.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that results in 100% mortality of the nauplii.

-

Jurkat Cell Growth Inhibition Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Jurkat cells

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Test compound (this compound)

-

Positive control (e.g., a known cytotoxic drug)

-

Negative control (vehicle/solvent)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture Jurkat cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to attach or stabilize overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound, positive control, and negative control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add a specific volume of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the negative control.

-

Plot the cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Experimental Workflow: From Fungal Culture to Biological Activity

The following diagram outlines a typical experimental workflow for the discovery and characterization of a bioactive compound like this compound from a fungal source.

Caption: General Experimental Workflow for this compound.

Conclusion

This compound is a promising natural product with a multifaceted biological profile. Its demonstrated cytotoxic and insecticidal activities, coupled with its function as a glucocorticoid receptor antagonist, highlight its potential for further investigation in the development of new therapeutic agents. This technical guide provides a foundational understanding of the known biological activities of this compound, along with detailed experimental protocols to facilitate future research in this area. Further studies are warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential.

References

Sesquicillin A: An In-depth Technical Guide on a Promising Insecticidal Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sesquicillin A, a pyrano-diterpene metabolite isolated from the fungus Albophoma sp. FKI-1778, has demonstrated notable biological activities, positioning it as a compound of interest for the development of novel insecticidal and antibiotic agents. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its biological activities, the producing organism, and detailed experimental protocols for its evaluation. Due to the limited publicly available data on the specific quantitative metrics and mechanism of action of this compound, this guide also incorporates hypothesized mechanisms based on the activities of structurally related terpenoid compounds. All quantitative data from the primary literature is presented, and detailed experimental methodologies are provided to facilitate further research and development.

Introduction

The increasing prevalence of insecticide resistance and the continuous need for new antimicrobial agents have driven the exploration of natural products as a source of novel bioactive compounds. Fungal secondary metabolites, in particular, represent a rich and diverse chemical space with significant potential for drug discovery. This compound, a member of the sesquicillin family of pyrano-diterpenes, was identified as a promising bioactive compound with both insecticidal and cytotoxic properties. This guide aims to consolidate the existing knowledge on this compound and provide a technical framework for its further investigation.

Biological Activity of this compound

The primary study on this compound reported its isolation alongside new analogues (Sesquicillins B-E) from the culture broth of Albophoma sp. FKI-1778. The biological activities of these compounds were evaluated, revealing moderate inhibitory effects.

Insecticidal and Cytotoxic Activity

This compound and its analogues have shown moderate inhibitory activity against the brine shrimp, Artemia salina, and the human T-cell leukemia cell line, Jurkat.[1] While specific quantitative data such as LC50 or IC50 values were not provided in the original publication, the observed activity warrants further investigation to determine the full spectrum of its insecticidal and cytotoxic potential.

Table 1: Summary of Reported Biological Activities of Sesquicillins

| Compound | Target Organism/Cell Line | Activity Level | Reference |

| This compound | Artemia salina (brine shrimp) | Moderate | [1] |

| Jurkat cells | Moderate | [1] | |

| Sesquicillins B-E | Artemia salina (brine shrimp) | Moderate | [1] |

| Jurkat cells | Moderate | [1] |

Physicochemical Properties

The sesquicillins all share a common pyrano-diterpene skeleton.[1] The detailed structural elucidation of this compound was performed using various spectroscopic techniques, including NMR experiments.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's biological activities. These protocols are based on established methods and the information available from the primary literature.

Fermentation of Albophoma sp. FKI-1778 and Extraction of this compound

A detailed, step-by-step protocol for the fermentation of Albophoma sp. FKI-1778 and the subsequent extraction of this compound is not publicly available. However, the original study provides the composition of the seed and production media which can be used as a starting point for fermentation experiments.[2]

Figure 1: General Workflow for Fermentation and Extraction

Caption: A generalized workflow for the production and isolation of this compound.

Brine Shrimp Lethality Assay

This assay is a common preliminary screen for cytotoxic and insecticidal activity.

Protocol:

-

Hatching of Brine Shrimp Cysts:

-

Prepare artificial seawater (e.g., 38 g sea salt per 1 L of distilled water).

-

Add Artemia salina cysts to the seawater in a hatching chamber.

-

Provide aeration and a light source.

-

Allow 24-48 hours for the nauplii (larvae) to hatch.

-

-

Preparation of Test Solutions:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Prepare a series of dilutions of the stock solution in artificial seawater.

-

-

Assay Procedure:

-

In a multi-well plate, add a defined number of nauplii (e.g., 10-15) to each well containing the test solutions.

-

Include a negative control (seawater with solvent) and a positive control (a known toxin).

-

Incubate for 24 hours under a light source.

-

-

Data Analysis:

-

Count the number of dead nauplii in each well.

-

Calculate the percentage mortality for each concentration.

-

Determine the LC50 value (the concentration that causes 50% mortality) using probit analysis or other statistical methods.

-

Jurkat Cell Cytotoxicity Assay

This assay assesses the effect of this compound on the viability of a human cancer cell line.

Protocol:

-

Cell Culture:

-

Culture Jurkat cells in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

-

Assay Procedure:

-

Seed the Jurkat cells into a 96-well plate at a specific density.

-

Add varying concentrations of this compound to the wells.

-

Include a vehicle control (medium with solvent).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

Viability Assessment (e.g., using MTT assay):

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration that inhibits cell growth by 50%).

-

Antimicrobial Paper Disc Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity of a compound.

Protocol:

-

Preparation of Microbial Inoculum:

-

Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth.

-

-

Inoculation of Agar Plates:

-

Spread the microbial suspension evenly onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria).

-

-

Application of Test Compound:

-

Impregnate sterile paper discs with a known concentration of this compound.

-

Place the discs onto the surface of the inoculated agar plates.

-

Include a negative control (disc with solvent) and a positive control (disc with a known antibiotic).

-

-

Incubation and Observation:

-

Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

-

Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).

-

Hypothetical Mechanism of Action

While the specific molecular targets of this compound have not been elucidated, its chemical structure as a terpenoid provides clues to its potential mechanisms of action.

Insecticidal Mechanism

Many terpenoid compounds exhibit insecticidal activity through various mechanisms, including neurotoxicity and disruption of essential physiological processes.

-

Neurotoxicity: Diterpenoids have been shown to act as neurotoxins in insects. They can interfere with the function of ion channels, such as sodium channels, leading to paralysis and death. It is plausible that this compound could have a similar effect on the insect nervous system.

-

Enzyme Inhibition: Some terpenoids can inhibit key insect enzymes, such as acetylcholinesterase, which is crucial for nerve impulse transmission.

Figure 2: Hypothetical Insecticidal Signaling Pathway

References

A Methodological Guide to Characterizing the Cytotoxic Effects of Novel Compounds on Jurkat Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific data on the cytotoxic effects of "Sesquicillin A" on Jurkat cells are not publicly available. This document therefore serves as an in-depth technical guide outlining the standard methodologies and experimental workflows required to characterize the cytotoxic and apoptotic effects of any novel compound, such as this compound, on the Jurkat human T-lymphocyte cell line.

Introduction

Jurkat cells, an immortalized line of human T-lymphocytes, are a cornerstone model in immunology and oncology research, particularly for studying T-cell leukemia and T-cell signaling. Evaluating the cytotoxic potential of novel compounds against this cell line is a critical first step in the discovery of new anti-leukemic agents. This guide provides a comprehensive framework of experimental protocols, data presentation strategies, and visual workflows to thoroughly assess a compound's cytotoxic efficacy and elucidate its mechanism of action, with a focus on apoptosis.

Part 1: Primary Assessment of Cytotoxicity

The initial goal is to determine the concentration-dependent effect of the test compound on Jurkat cell viability. This is typically achieved using metabolic assays that measure the enzymatic activity of viable cells.

Experimental Protocol: Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

-

Jurkat cells

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[1]

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Culture Jurkat cells in RPMI-1640 medium. Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of medium.[2]

-

Compound Treatment: Prepare serial dilutions of the test compound. Add the compound to the wells, ensuring the final solvent concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity. Include untreated and solvent-only control wells.

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT reagent to each well for a final concentration of 0.5 mg/mL.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals.[1]

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours, or overnight, to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the solvent control. Plot the viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Data Presentation: Cytotoxicity Summary

Quantitative data should be summarized to facilitate comparison. The IC₅₀ value is a key metric for a compound's potency.

| Compound | Incubation Time (h) | IC₅₀ (µM) [Mean ± SD] |

| This compound | 24 | Value |

| 48 | Value | |

| 72 | Value | |

| Doxorubicin (Control) | 48 | Value |

Mandatory Visualization: Cytotoxicity Workflow

Part 2: Elucidation of Apoptotic Mechanism

Once cytotoxicity is confirmed, the next step is to determine if cell death occurs via apoptosis, a form of programmed cell death.

Experimental Protocol: Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently labeled Annexin V.[3] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[4]

Materials:

-

Jurkat cells treated with the test compound (at IC₅₀ concentration)

-

FITC Annexin V

-

Propidium Iodide (PI)

-

1X Annexin-Binding Buffer

-

Flow Cytometer

Procedure:

-

Cell Treatment: Treat Jurkat cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 hours). Include untreated cells as a negative control.

-

Cell Harvesting: Harvest approximately 1 x 10⁶ cells by centrifugation (e.g., 300 x g for 10 minutes).[5]

-

Washing: Wash cells with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer.[3]

-

Staining: Add 5 µL of FITC Annexin V and 1 µL of a 100 µg/mL PI working solution to the cell suspension.[3]

-

Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[6]

-

Dilution: Add 400 µL of 1X Annexin-Binding Buffer to each tube and mix gently. Keep samples on ice.[3]

-

Flow Cytometry: Analyze the stained cells by flow cytometry as soon as possible, using excitation at 488 nm.[3] Measure FITC emission at ~530 nm and PI emission at >575 nm.

-

Data Analysis: Quantify the percentage of cells in each quadrant:

-

Lower-Left (Annexin V- / PI-): Live cells

-

Lower-Right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-Left (Annexin V- / PI+): Necrotic cells

-

Experimental Protocol: Caspase-3/7 Activity Assay

Caspases are a family of proteases critical for apoptosis. Caspases-3 and -7 are key "executioner" caspases. Their activity can be measured using a substrate that becomes fluorescent or luminescent upon cleavage.

Materials:

-

Jurkat cells treated with the test compound

-

Caspase-Glo® 3/7 Assay Kit (or similar)

-

White-walled 96-well plate (for luminescence)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed and treat Jurkat cells in a white-walled 96-well plate as described for the MTT assay.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.[7]

-

Reagent Addition: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[7]

-

Incubation: Mix the contents by gentle shaking on a plate shaker. Incubate at room temperature for 1 to 2 hours, protected from light.[7]

-

Luminescence Reading: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Normalize the luminescence signal to the number of viable cells (if measured in parallel) and express the results as a fold change relative to the untreated control.

Data Presentation: Apoptosis and Caspase Activity

| Treatment (48h) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |

| Control (Vehicle) | Value | Value | Value | Value |

| This compound (IC₅₀) | Value | Value | Value | Value |

| Treatment (48h) | Caspase-3/7 Activity (Fold Change vs. Control) |

| Control (Vehicle) | 1.0 |

| This compound (IC₅₀) | Value |

Part 3: Analysis of Apoptotic Signaling Pathways

Understanding which apoptotic pathway is triggered by the compound is crucial. The two primary pathways are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[8]

Experimental Protocol: Western Blot Analysis

Western blotting can detect changes in the expression levels and cleavage status of key proteins that define each pathway.[9]

Key Markers to Probe:

-

Extrinsic Pathway: Cleaved Caspase-8

-

Intrinsic Pathway: Bax (pro-apoptotic), Bcl-2 (anti-apoptotic), Cytochrome c (in cytosolic fraction), Cleaved Caspase-9

-

Common Executioner: Cleaved Caspase-3, Cleaved PARP

Procedure:

-

Cell Lysis: Treat Jurkat cells with the test compound, harvest, and wash with cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[9]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Caspase-8, Bcl-2, Cleaved Caspase-3) overnight at 4°C.[9]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

-

Analysis: Quantify band intensities using software like ImageJ. Normalize target protein levels to a loading control (e.g., GAPDH or β-actin).[9]

Data Presentation: Protein Expression Changes

| Protein Target | Pathway | Expected Change with Pro-Apoptotic Compound |

| Cleaved Caspase-8 | Extrinsic | Increase |

| Bcl-2 | Intrinsic | Decrease |

| Bax | Intrinsic | Increase |

| Cytochrome c (cytosol) | Intrinsic | Increase |

| Cleaved Caspase-9 | Intrinsic | Increase |

| Cleaved Caspase-3 | Common | Increase |

| Cleaved PARP | Common | Increase |

Mandatory Visualization: Apoptotic Signaling Pathways

Conclusion

This technical guide provides a robust, multi-faceted approach to characterizing the cytotoxic effects of a novel compound on Jurkat cells. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies involving apoptosis detection, caspase activity, and Western blot analysis of key signaling proteins, researchers can build a comprehensive profile of a compound's anti-leukemic potential. The structured data presentation and visual workflows outlined herein are designed to ensure clarity, comparability, and a thorough understanding of the compound's mechanism of action, paving the way for further pre-clinical development.

References

- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Inhibition of Jurkat T Cell Proliferation by Active Components of Rumex japonicus Roots Via Induced Mitochondrial Damage and Apoptosis Promotion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. flowcytometry.medicine.uiowa.edu [flowcytometry.medicine.uiowa.edu]

- 6. interchim.fr [interchim.fr]

- 7. ulab360.com [ulab360.com]

- 8. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. benchchem.com [benchchem.com]

G1 Phase Arrest by Sesquicillin A in MCF-7 Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sesquicillin A, a sesquiterpenoid compound, has been identified as a potent inducer of G1 phase cell cycle arrest in human breast cancer MCF-7 cells. This technical guide provides an in-depth overview of the mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways. This compound exerts its cytostatic effect through the modulation of key cell cycle regulatory proteins, specifically by downregulating cyclin D1 and upregulating the cyclin-dependent kinase (CDK) inhibitor p21(Waf1/Cip1) in a p53-independent manner. This guide is intended to serve as a comprehensive resource for researchers in oncology and drug development investigating novel anti-cancer therapeutics.

Introduction

The regulation of the cell cycle is a critical process in cellular proliferation, and its dysregulation is a hallmark of cancer. The G1 phase is a crucial checkpoint that governs the cell's commitment to enter the DNA synthesis (S) phase. Pharmacological induction of G1 arrest is a key strategy in cancer therapy to inhibit tumor growth. This compound has emerged as a promising natural compound that effectively halts the proliferation of MCF-7 breast cancer cells by inducing a robust G1 phase arrest.[1] This document outlines the molecular mechanisms underlying this effect and provides detailed methodologies for its investigation.

Quantitative Data Summary

While specific quantitative data on the percentage of MCF-7 cells in each cell cycle phase following this compound treatment is not publicly available in the searched literature, the established downstream effects on key regulatory proteins strongly support a G1 arrest. The primary findings indicate a significant decrease in the expression of G1-phase-promoting cyclins and a marked increase in a key CDK inhibitor.[1]

Table 1: Effect of this compound on Cell Cycle Regulatory Proteins in MCF-7 Cells

| Protein | Effect of this compound Treatment | Implication for Cell Cycle |

| Cyclin D1 | Decreased Expression[1] | Inhibition of G1/S transition |

| Cyclin A | Decreased Expression[1] | Inhibition of S phase progression |

| Cyclin E | Decreased Expression[1] | Inhibition of G1/S transition |

| p21(Waf1/Cip1) | Increased Expression[1] | Inhibition of CDK4/6 and CDK2 activity, leading to G1 arrest |

| p53 | No significant change in expression or dependency[1] | p53-independent mechanism of G1 arrest |

Core Signaling Pathway

This compound-induced G1 phase arrest in MCF-7 cells is primarily mediated by the downregulation of cyclin D1 and the upregulation of the CDK inhibitor p21(Waf1/Cip1).[1] This leads to the inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6), which are essential for the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S phase entry. Notably, this induction of p21 occurs independently of the tumor suppressor p53, suggesting a novel mechanism of cell cycle control.[1]

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: MCF-7 (human breast adenocarcinoma cell line).

-

Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For experiments, cells are seeded and allowed to attach overnight. The medium is then replaced with fresh medium containing the desired concentration of this compound or DMSO as a vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol is a standard procedure for analyzing cell cycle distribution.

-

Harvesting: After treatment with this compound for the desired time, cells are harvested by trypsinization, washed with ice-cold phosphate-buffered saline (PBS), and collected by centrifugation.

-

Fixation: The cell pellet is resuspended in ice-cold 70% ethanol and incubated at -20°C for at least 2 hours to fix the cells.

-

Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A degrades RNA to ensure that only DNA is stained.

-

Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined based on the fluorescence intensity of the PI-stained DNA.

References

Potential Therapeutic Targets of Sesquicillin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquicillin A, a pyrano-diterpene antibiotic isolated from the fungus Albophoma sp. FKI-1778, has demonstrated notable biological activities, including insecticidal properties and moderate inhibitory effects on the growth of brine shrimp (Artemia salina) and the human T-lymphocyte Jurkat cell line.[1] More significantly, research has elucidated a key mechanism of action for this compound in human breast cancer cells, positioning it as a compound of interest for oncological drug development. This technical guide provides an in-depth overview of the known therapeutic targets and mechanisms of this compound, with a focus on its effects on cell cycle regulation. Detailed experimental protocols and visual representations of the implicated signaling pathways are provided to support further research and development efforts.

Core Therapeutic Target: G1 Phase of the Cell Cycle

The primary established therapeutic target of this compound is the G1 phase of the cell cycle in human breast cancer cells. Specifically, in the MCF-7 cell line, this compound has been shown to induce a strong G1 phase arrest.[2] This arrest is orchestrated through the modulation of key cell cycle regulatory proteins, effectively halting the progression of cancer cells from the G1 to the S phase, a critical transition for DNA replication and cell division.

Molecular Mechanism of Action

The G1 phase arrest induced by this compound is characterized by two key events:

-

Downregulation of G1-Associated Cyclins: Treatment with this compound leads to a decrease in the expression levels of cyclin D1, cyclin A, and cyclin E.[2] These cyclins are essential for the activation of cyclin-dependent kinases (CDKs) that drive the cell through the G1 phase and into the S phase.

-

Upregulation of the CDK Inhibitor p21(Waf1/Cip1): Concurrently, this compound treatment results in an increased expression of the cyclin-dependent kinase inhibitor p21(Waf1/Cip1).[2] p21 is a potent inhibitor of the cyclin D-CDK4/6 and cyclin E-CDK2 complexes, which are critical for the G1-S transition.

A crucial aspect of this mechanism is its independence from the tumor suppressor protein p53.[2] This is significant as many conventional chemotherapeutic agents rely on a functional p53 pathway to induce cell cycle arrest and apoptosis. The ability of this compound to induce p21 and subsequent G1 arrest in a p53-independent manner suggests its potential therapeutic utility in cancers with mutated or non-functional p53, which are often resistant to standard therapies.

Data Presentation

Table 1: Cytotoxicity of this compound

| Cell Line / Organism | Assay Type | Parameter | Value |

| Jurkat | Cytotoxicity | IC50 | Data not available |

| Artemia salina | Lethality | LC50 | Data not available |

Table 2: Effect of this compound on MCF-7 Cell Cycle Distribution

| Treatment | Concentration | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control | 0 µM | Data not available | Data not available | Data not available |

| This compound | X µM | Data not available | Data not available | Data not available |

| This compound | Y µM | Data not available | Data not available | Data not available |

Signaling Pathways and Visualizations

The mechanism of this compound-induced G1 arrest involves the disruption of the normal progression of the cell cycle machinery. The following diagrams, generated using the DOT language, illustrate the key signaling pathways.

Caption: Normal G1 to S phase transition pathway.

Caption: G1 arrest induced by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound on cell cycle and protein expression.

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining

This protocol is adapted from standard procedures for cell cycle analysis.[3][4][5][6][7]

Objective: To determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.

Materials:

-

MCF-7 cells

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed MCF-7 cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.

-

Allow cells to adhere overnight.

-

Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest cells by trypsinization.

-

Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Wash the cell pellet once with PBS.

-

Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells.

-

Incubate the cells in 70% ethanol for at least 2 hours at -20°C.

-

-

Staining and Analysis:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis:

-

Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Caption: Experimental workflow for cell cycle analysis.

Western Blot Analysis of Cell Cycle Proteins

This protocol is based on standard Western blotting procedures.

Objective: To determine the expression levels of key cell cycle regulatory proteins (Cyclin D1, Cyclin E, Cyclin A, and p21) in MCF-7 cells treated with this compound.

Materials:

-

Treated MCF-7 cells (from a parallel experiment to the cell cycle analysis)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus (e.g., semi-dry or wet transfer system)

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Cyclin D1, anti-Cyclin E, anti-Cyclin A, anti-p21, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Wash the treated cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Data Analysis:

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion and Future Directions

This compound presents a compelling profile as a potential anti-cancer agent, primarily through its ability to induce a p53-independent G1 phase cell cycle arrest in breast cancer cells. The key therapeutic targets within this mechanism are the cyclin D-CDK4/6 and cyclin E-CDK2 complexes, which are inhibited by the this compound-induced upregulation of p21(Waf1/Cip1).

For researchers and drug development professionals, the following future directions are of high importance:

-

Quantitative Biological Evaluation: There is a critical need to perform dose-response studies to determine the IC50 values of this compound in various cancer cell lines, including Jurkat and MCF-7, and to establish the LC50 for Artemia salina. Quantitative analysis of cell cycle distribution at different concentrations and time points is also essential.

-

Target Deconvolution: While the downstream effects on cell cycle proteins are known, the direct molecular target of this compound remains to be identified. Affinity chromatography, proteomics, and other target identification methods could be employed to uncover its direct binding partners.

-

In Vivo Efficacy: Preclinical studies in animal models of breast cancer are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogues could lead to the identification of compounds with improved potency and selectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. IC50 - Wikipedia [en.wikipedia.org]

- 3. Validation of cyclin D1/CDK4 as an anticancer drug target in MCF-7 breast cancer cells: Effect of regulated overexpression of cyclin D1 and siRNA-mediated inhibition of endogenous cyclin D1 and CDK4 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flow cytometric cell cycle analysis allows for rapid screening of estrogenicity in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Sesquicillin Family of Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sesquicillin family of compounds, a group of bioactive natural products, has garnered interest in the scientific community for their potential therapeutic applications. First isolated from the fungus Albophoma sp., these compounds possess a unique pyrano-diterpene skeleton. This technical guide provides a comprehensive review of the Sesquicillin family, detailing their discovery, chemical structures, biological activities, and underlying mechanisms of action. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are described. Furthermore, this guide includes visualizations of pertinent biological pathways and experimental workflows to facilitate a deeper understanding of these complex molecules.

Discovery and Chemical Structure

The first member of this family, Sesquicillin (now referred to as Sesquicillin A), was identified as an inhibitor of glucocorticoid-mediated signal transduction.[1] Subsequent research led to the isolation and characterization of four new members, Sesquicillins B, C, D, and E, from the culture broth of Albophoma sp. FKI-1778. Spectroscopic analysis, including various NMR experiments, revealed that all sesquicillins share a common pyrano-diterpene core structure.

Biological Activities and Quantitative Data

The Sesquicillin family exhibits a range of biological activities, most notably insecticidal and cytotoxic effects. Sesquicillins have demonstrated moderate inhibitory activity against the growth of brine shrimp (Artemia salina) and the human T-lymphocyte cell line, Jurkat. Furthermore, this compound has been identified as an antagonist of the glucocorticoid receptor, inhibiting glucocorticoid-mediated signal transduction.[1]

Quantitative data on the biological activities of the Sesquicillin family are summarized in the tables below.

| Compound | Target Organism/Cell Line | Activity | Value | Reference |

| This compound | Artemia salina | Cytotoxicity | Moderate Inhibition | |

| Sesquicillin B | Artemia salina | Cytotoxicity | Moderate Inhibition | |

| Sesquicillin C | Artemia salina | Cytotoxicity | Moderate Inhibition | |

| Sesquicillin D | Artemia salina | Cytotoxicity | Moderate Inhibition | |

| Sesquicillin E | Artemia salina | Cytotoxicity | Moderate Inhibition |

Table 1: Cytotoxic Activity of Sesquicillin Compounds against Artemia salina

| Compound | Target Organism/Cell Line | Activity | Value | Reference |

| This compound | Jurkat cells | Cytotoxicity | Moderate Inhibition | |

| Sesquicillin B | Jurkat cells | Cytotoxicity | Moderate Inhibition | |

| Sesquicillin C | Jurkat cells | Cytotoxicity | Moderate Inhibition | |

| Sesquicillin D | Jurkat cells | Cytotoxicity | Moderate Inhibition | |

| Sesquicillin E | Jurkat cells | Cytotoxicity | Moderate Inhibition |

Table 2: Cytotoxic Activity of Sesquicillin Compounds against Jurkat Cells

| Compound | Target | Activity | Value | Reference |

| This compound | Glucocorticoid Receptor | Antagonist | Inhibitor of signal transduction | [1] |

Table 3: Glucocorticoid Receptor Antagonist Activity of this compound

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable reproducibility and further investigation.

Brine Shrimp (Artemia salina) Lethality Assay

This bioassay is a simple, rapid, and low-cost method for the preliminary screening of cytotoxic activity.

-

Hatching of Brine Shrimp Cysts: Artemia salina cysts are hatched in a shallow rectangular dish filled with artificial seawater under a light source.

-

Preparation of Test Solutions: The Sesquicillin compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted with artificial seawater to the desired concentrations.

-

Exposure: Ten to fifteen nauplii (larvae) are transferred into each well of a 96-well microplate. The test solutions are then added to the wells. A control group with the solvent and a blank group with only seawater are also prepared.

-

Incubation and Observation: The plates are incubated for 24 hours under a light source. The number of dead nauplii in each well is then counted.

-

Data Analysis: The percentage of mortality is calculated for each concentration, and the LC50 (median lethal concentration) value is determined using probit analysis or other appropriate statistical methods.

Jurkat Cell Cytotoxicity Assay

This assay assesses the effect of the compounds on the viability of the Jurkat human T-lymphocyte cell line.

-

Cell Culture: Jurkat cells are maintained in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Cells are seeded in 96-well plates at a specific density. The Sesquicillin compounds, dissolved in a suitable solvent, are added to the wells at various concentrations. Control wells receive only the solvent.

-

Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Cell viability is determined using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a trypan blue exclusion assay.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 (half-maximal inhibitory concentration) value is determined by plotting the percentage of viability against the compound concentration.

Glucocorticoid Receptor Antagonist Assay

This assay evaluates the ability of a compound to inhibit the signaling pathway mediated by the glucocorticoid receptor.

-

Cell Line: A reporter cell line is used, typically a cell line (e.g., COS-7) co-transfected with a plasmid expressing the glucocorticoid receptor and a reporter plasmid containing a glucocorticoid-responsive element (GRE) linked to a reporter gene (e.g., luciferase).

-

Compound and Agonist Treatment: The cells are pre-incubated with the test compound (this compound) at various concentrations before being stimulated with a known glucocorticoid receptor agonist (e.g., dexamethasone).

-

Incubation: The cells are incubated for a sufficient period to allow for reporter gene expression.

-

Reporter Gene Assay: The activity of the reporter gene is measured (e.g., luciferase activity is measured using a luminometer).

-

Data Analysis: The percentage of inhibition of the agonist-induced reporter gene expression is calculated for each concentration of the test compound. The IC50 value is then determined.

Signaling Pathways and Visualization

While the precise signaling pathways affected by the Sesquicillin family of compounds are not yet fully elucidated, their biological activities suggest potential interactions with key cellular processes. The cytotoxicity observed in Jurkat cells may involve the induction of apoptosis. The glucocorticoid antagonist activity of this compound indicates a direct interference with the glucocorticoid receptor signaling pathway.

Hypothesized Apoptosis Induction Pathway in Jurkat Cells

The following diagram illustrates a general workflow for investigating the mechanism of sesquicillin-induced cell death in Jurkat cells, focusing on apoptosis.

Caption: A logical workflow for investigating the apoptotic effects of sesquicillins on Jurkat cells.

Glucocorticoid Receptor Signaling Antagonism

The following diagram depicts the mechanism by which this compound is hypothesized to antagonize the glucocorticoid receptor signaling pathway.

References

Unraveling the Molecular Blueprint of Sesquicillin A: A Technical Guide to its Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquicillin A, a fungal meroterpenoid with a distinctive pyrano-diterpene skeleton, has garnered interest for its potential biological activities. Produced by the fungus Albophoma sp. FKI-1778, this complex natural product represents a fascinating example of hybrid polyketide-terpenoid biosynthesis. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps, the underlying genetic architecture, and relevant experimental methodologies.

The Hybrid Nature of this compound: A Polyketide-Terpenoid Fusion